benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate
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Overview
Description
Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular framework makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the benzyl and carboxylate groups. The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the tetracyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate
- Indole derivatives
Uniqueness
Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is unique due to its specific tetracyclic structure and the presence of benzyl and carboxylate groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c1-15-11-12-26-19(13-15)20(25(29)30-14-16-7-3-2-4-8-16)21-22(26)24(28)18-10-6-5-9-17(18)23(21)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNQIJYDOWZOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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